molecular formula C16H17N5OS B4508104 N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4508104
M. Wt: 327.4 g/mol
InChI Key: BXMRWHMWJGICHS-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring and the cyclopentylamino group. Common reagents used in these reactions include various amines, thioamides, and carboxylic acids. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to signal transduction and metabolic processes.

Comparison with Similar Compounds

N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide can be compared with other benzimidazole derivatives, such as:

    Carbendazim: A broad-spectrum fungicide used in agriculture.

    Albendazole: An anti-parasitic drug used in the treatment of various parasitic infections.

    Mebendazole: Another anti-parasitic drug with a similar structure and function to albendazole.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c22-14(21-15-18-11-7-3-4-8-12(11)19-15)13-9-23-16(20-13)17-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMRWHMWJGICHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide
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N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide
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N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide
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N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

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